molecular formula C10H12Cl2O B8031248 1,2-Dichloro-4-(2-methylpropoxy)benzene

1,2-Dichloro-4-(2-methylpropoxy)benzene

Cat. No.: B8031248
M. Wt: 219.10 g/mol
InChI Key: KOGSUKVDFGOCJA-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(2-methylpropoxy)benzene is a chlorinated aromatic compound featuring two chlorine atoms at the 1- and 2-positions of the benzene ring and a 2-methylpropoxy (isobutoxy) group at the 4-position.

Properties

IUPAC Name

1,2-dichloro-4-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGSUKVDFGOCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(2-methylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with 2-methylpropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed

    Substitution: Hydroxy derivatives or amine derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Dechlorinated benzene derivatives.

Scientific Research Applications

1,2-Dichloro-4-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-(2-methylpropoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs (Table 1) include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications/Properties
1,2-Dichloro-4-(2-methylpropoxy)benzene C₁₀H₁₂Cl₂O 235.11 Cl (1,2-), 2-methylpropoxy (4-) Suspected intermediate; high lipophilicity
Etofenprox C₂₅H₂₈O₃ 376.49 Phenoxybenzene core, 2-methylpropoxy Pyrethroid insecticide
1,2-Dichloro-4-(chloromethyl)benzene C₇H₅Cl₃ 195.48 Cl (1,2-), chloromethyl (4-) Chemical intermediate
1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene C₁₂H₁₆Cl₂O₃ 291.16 Cl (1,2-), diethoxyethoxy (4-) Specialty solvent or intermediate

Key Observations:

  • Substituent Effects : The 2-methylpropoxy group in the target compound enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or electron-withdrawing groups like chloromethyl . This property may improve membrane permeability in bioactive molecules.
  • Electronic Profile: The dichloro substituents create an electron-deficient ring, contrasting with etofenprox’s unsubstituted phenoxy group, which is critical for its insecticidal activity .
  • Applications : Unlike etofenprox, which is a commercial pesticide, the target compound’s dichloro-alkoxy structure may favor use in synthesizing halogenated intermediates for agrochemicals or pharmaceuticals.

Physicochemical Properties

  • Lipophilicity: The branched 2-methylpropoxy group increases logP (octanol-water partition coefficient) compared to linear alkoxy analogs, enhancing lipid solubility.
  • Thermal Stability: Dichloro substitution generally improves thermal stability over mono-chloro analogs, as seen in chlorinated benzene derivatives .

Research Findings and Knowledge Gaps

  • Etofenprox Comparison: Etofenprox’s efficacy as a pesticide relies on its unhindered phenoxy group and flexible side chain . The target compound’s dichloro substitution may reduce bioactivity but improve stability in environmental conditions.
  • Synthetic Pathways : Evidence from analogous compounds suggests that alkylation of 1,2-dichloro-4-hydroxybenzene with 2-methylpropyl bromide could yield the target compound, though yields may vary based on reaction conditions .
  • Toxicity Considerations: Chlorinated aromatics often exhibit higher toxicity than non-halogenated analogs. Further studies are needed to assess the ecological impact of this compound.

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